molecular formula C12H9BrO2 B1618330 6-Bromo-2-naphthyl acetate CAS No. 6343-72-2

6-Bromo-2-naphthyl acetate

Cat. No.: B1618330
CAS No.: 6343-72-2
M. Wt: 265.1 g/mol
InChI Key: IXQUUGRFWVXBEZ-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl acetate is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and an acetate group is attached to the 2nd position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-naphthyl acetate plays a significant role in biochemical reactions, particularly in the study of enzyme activity. It is often used as a substrate in enzyme assays to measure the activity of esterases and lipases. When hydrolyzed by these enzymes, this compound releases 6-bromo-2-naphthol, which can be detected spectrophotometrically . This interaction is crucial for understanding the catalytic mechanisms of these enzymes and their role in metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 6-bromo-2-naphthol, can act as a signaling molecule, affecting pathways involved in cell growth and differentiation . Additionally, this compound has been used to study the regulation of gene expression by monitoring the activity of specific esterases and lipases in different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes such as esterases and lipases. The compound is hydrolyzed by these enzymes, resulting in the release of 6-bromo-2-naphthol and acetic acid . This hydrolysis reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes. Additionally, the hydrolysis product, 6-bromo-2-naphthol, can interact with other biomolecules, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to light and air . Long-term studies have shown that the hydrolysis product, 6-bromo-2-naphthol, can accumulate in cells and tissues, potentially leading to changes in cellular function . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study enzyme activity and metabolic processes . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . These dosage effects are critical for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with esterases and lipases. The hydrolysis of this compound by these enzymes produces 6-bromo-2-naphthol and acetic acid, which can further participate in various metabolic reactions . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its effects on enzyme activity and cellular processes . This localization is important for understanding the compound’s mechanism of action and its potential impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-naphthyl acetate typically involves the bromination of 2-naphthol followed by acetylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The acetylation step involves reacting the brominated product with acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-naphthyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The naphthyl ring can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 2-naphthyl acetate.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 2-naphthyl acetate derivatives with different substituents.

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of 2-naphthyl acetate.

Scientific Research Applications

6-Bromo-2-naphthyl acetate is used in various scientific research applications, including:

Comparison with Similar Compounds

6-Bromo-2-naphthyl acetate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

(6-bromonaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-8(14)15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQUUGRFWVXBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212843
Record name 6-Bromo-2-naphthyl acetate
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Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-72-2
Record name 2-Naphthalenol, 6-bromo-, 2-acetate
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Record name 6-Bromo-2-naphthyl acetate
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Record name 6-Bromo-2-naphthyl acetate
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Record name 6-bromo-2-naphthyl acetate
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Record name 6-Bromo-2-naphthyl acetate
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Synthesis routes and methods

Procedure details

6-bromo-2-naphthol is obtained according to the procedure of Example 1. A solution of acetic anhydride, sodium acetate, and the 6-bromo-2-naphthol in toluene is then refluxed for about 2 1/2 hours. Crude 2-acetoxy-6-bromonaphthalene is isolated therefrom by stripping the solvent from the organic layer after washing with water. The acetoxy compound is then purified by recrystallization from n-butanol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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